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Compound of Interest

Compound Name: 1-Bromo-2-methylpentane

Cat. No.: B146034 Get Quote

This guide provides a detailed spectroscopic comparison of three constitutional isomers of

C₆H₁₃Br: 1-Bromo-2-methylpentane, 2-Bromo-2-methylpentane, and 1-Bromo-3-

methylpentane. The objective is to furnish researchers, scientists, and drug development

professionals with a comparative analysis of how subtle changes in molecular structure are

reflected in their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra (MS). All data

presented is supported by detailed experimental protocols for reproducibility.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectra for the three selected isomers. These distinctions are crucial for

unambiguous identification in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Compound
Chemical Shift (δ) ppm, Multiplicity, J
(Hz), Integration, Assignment

1-Bromo-2-methylpentane

3.42 (dd, J=10.0, 5.5 Hz, 1H, -CH₂Br), 3.35 (dd,

J=10.0, 6.5 Hz, 1H, -CH₂Br), 1.80 (m, 1H, -

CH(CH₃)-), 1.45 (m, 1H, -CH₂-), 1.30 (m, 1H, -

CH₂-), 1.25 (m, 2H, -CH₂-), 0.92 (d, J=6.5 Hz,

3H, -CH(CH₃)-), 0.90 (t, J=7.0 Hz, 3H, -CH₂CH₃)

2-Bromo-2-methylpentane

1.75 (s, 3H, -C(Br)CH₃), 1.85 (q, J=7.5 Hz, 2H, -

CH₂-), 1.55 (m, 2H, -CH₂-), 1.00 (t, J=7.5 Hz,

3H, -CH₂CH₃), 0.95 (s, 3H, -C(CH₃)₂-)

1-Bromo-3-methylpentane

3.40 (t, J=7.0 Hz, 2H, -CH₂Br), 1.85 (m, 1H, -

CH(CH₃)-), 1.70 (m, 2H, -CH₂CH₂Br), 1.40 (m,

2H, -CH(CH₃)CH₂-), 0.90 (d, J=6.5 Hz, 3H, -

CH(CH₃)-), 0.88 (t, J=7.5 Hz, 3H, -CH₂CH₃)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm, Assignment

1-Bromo-2-methylpentane
43.5 (-CH₂Br), 38.0 (-CH(CH₃)-), 35.5 (-CH₂-),

20.0 (-CH₂-), 18.5 (-CH(CH₃)-), 14.0 (-CH₂CH₃)

2-Bromo-2-methylpentane
70.0 (-C(Br)-), 40.0 (-CH₂-), 32.0 (-C(Br)CH₃),

25.0 (-C(CH₃)₂-), 11.0 (-CH₂-), 8.0 (-CH₂CH₃)

1-Bromo-3-methylpentane

35.0 (-CH₂Br), 38.5 (-CH₂CH₂Br), 34.0 (-

CH(CH₃)-), 29.0 (-CH(CH₃)CH₂-), 19.0 (-

CH(CH₃)-), 11.5 (-CH₂CH₃)

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
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Compound
Key Vibrational Frequencies (cm⁻¹) and
Assignments

1-Bromo-2-methylpentane
2960-2870 (C-H stretch), 1465 (C-H bend),

1250 (C-H wag), 650 (C-Br stretch)

2-Bromo-2-methylpentane
2970-2860 (C-H stretch), 1460 (C-H bend),

1380, 1365 (tert-butyl split), 580 (C-Br stretch)

1-Bromo-3-methylpentane
2955-2875 (C-H stretch), 1455 (C-H bend),

1260 (C-H wag), 645 (C-Br stretch)

Table 4: Mass Spectrometry (EI-MS) Data

Compound
Molecular Ion (M⁺) m/z, Key Fragment
Ions m/z (Relative Intensity)

1-Bromo-2-methylpentane

164/166 (M⁺, Br isotopes), 121/123 ([M-C₃H₇]⁺),

85 ([M-Br]⁺), 57 ([C₄H₉]⁺, base peak), 43

([C₃H₇]⁺)

2-Bromo-2-methylpentane

164/166 (M⁺, very weak or absent), 135/137

([M-C₂H₅]⁺), 85 ([M-Br]⁺, base peak), 57

([C₄H₉]⁺)

1-Bromo-3-methylpentane
164/166 (M⁺), 135/137 ([M-C₂H₅]⁺), 85 ([M-

Br]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺, base peak)

Experimental Protocols
Standardized protocols are essential for the acquisition of comparable and high-quality

spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal
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standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: 16 ppm.

Acquisition Time: 2.5 seconds.

Relaxation Delay: 2.0 seconds.

Number of Scans: 16.

Processing: Data was Fourier transformed with an exponential line broadening of 0.3 Hz.

The spectrum was phased, baseline corrected, and referenced to the TMS signal at 0.00

ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled (zgpg30).

Spectral Width: 240 ppm.

Acquisition Time: 1.2 seconds.

Relaxation Delay: 2.0 seconds.

Number of Scans: 1024.

Processing: Data was Fourier transformed with an exponential line broadening of 1.0 Hz.

The spectrum was referenced to the CDCl₃ solvent peak at 77.16 ppm.

2.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

attenuated total reflectance (ATR) accessory.
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Sample Preparation: A single drop of the neat liquid sample was applied directly onto the

ATR crystal.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32 scans were co-added.

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to

sample analysis.

Processing: The resulting interferogram was Fourier transformed to produce the final

infrared spectrum.

2.3 Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation: The sample was diluted to approximately 100 ppm in dichloromethane.

Gas Chromatography (GC) Conditions:

Column: 30 m x 0.25 mm DB-5ms capillary column.

Injector Temperature: 250°C.

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to

250°C and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C.

Mass Range: m/z 40-400.

Scan Speed: 1000 amu/s.

Workflow and Analysis Visualization
The logical flow for identifying an unknown isomer using the comparative data is outlined

below. This process involves a sequential analysis of the four spectroscopic techniques to

arrive at an unambiguous structural assignment.
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Spectroscopic Analysis Workflow
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Caption: Workflow for isomeric differentiation using multiple spectroscopic techniques.
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To cite this document: BenchChem. [Spectroscopic Comparison of 1-Bromo-2-
methylpentane Isomers: A Researcher's Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b146034#spectroscopic-comparison-of-1-bromo-2-
methylpentane-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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